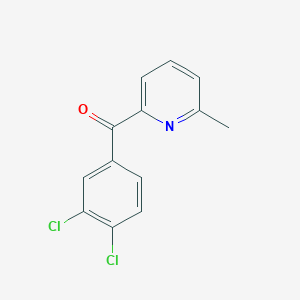

2-(3,4-Dichlorobenzoyl)-6-methylpyridine

Descripción general

Descripción

“2-(3,4-Dichlorobenzoyl)benzoic acid” is a chemical compound with the linear formula C14H8Cl2O3 . It has a CAS number of 52187-03-8 and a molecular weight of 295.124 .

Synthesis Analysis

The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . The reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds yields a series of dichlorobenzamide derivatives .

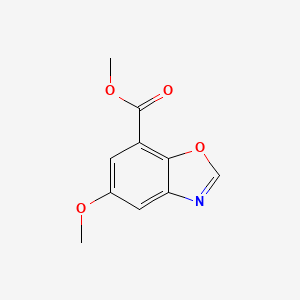

Molecular Structure Analysis

The molecular structure of similar compounds has been established by X-ray crystallography . For example, compound 4 crystallizes in triclinic space group P ī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α = 107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 .

Chemical Reactions Analysis

The chemical reactions of similar compounds involve the treatment of isothiazole-5-carboxylic acid derivatives with thionyl chloride to give carboxylic chloride, which then reacts with a series of arylamines to afford isothiazole carboxamides .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2,3-Dichlorobenzoyl chloride”, include a melting point of 30-34 °C .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Hydration Products and Crystal Structures : The hydration products of closely related compounds have been studied, highlighting the formation of hydrogen-bonded two-dimensional networks. Such structural analyses contribute to understanding the molecular interactions and crystal packing, which are crucial for designing materials with specific properties (Waddell, Hulse, & Cole, 2011).

Nickel(II) Carboxylate Chemistry : Research on 6-methylpyridine-2-carbaldehydeoxime, a ligand related to 2-(3,4-Dichlorobenzoyl)-6-methylpyridine, has led to the isolation of new nickel(II) complexes. These findings are significant for understanding metal-organic frameworks and their magnetic properties, which can be applied in catalysis and material science (Escuer, Vlahopoulou, & Mautner, 2011).

Complexation with Copper(II) : The synthesis and characterization of novel amino salicylato salt and its Cu(II) complex have been explored. Such studies are essential for developing new coordination compounds with potential applications in catalysis and enzyme inhibition (Yenikaya et al., 2011).

Biological Interactions

Inhibition Studies on Carbonic Anhydrase Isoenzymes : The aforementioned Cu(II) complex has been evaluated for its inhibitory effects on human carbonic anhydrase isoenzymes. Such studies are crucial for the development of therapeutic agents targeting specific metabolic pathways (Yenikaya et al., 2011).

Antimicrobial Activity and DNA Interactions : Complexes formed with silver(I) and related ligands have shown considerable activity against certain bacteria and yeast strains, in addition to binding to DNA. This opens up avenues for the development of new antimicrobial agents and the study of their mechanisms of action (Abu-Youssef et al., 2010).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3,4-dichlorophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-3-2-4-12(16-8)13(17)9-5-6-10(14)11(15)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLDCPGQMNTEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorobenzoyl)-6-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)

![4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1455159.png)

![N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine](/img/structure/B1455160.png)

![2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1455163.png)